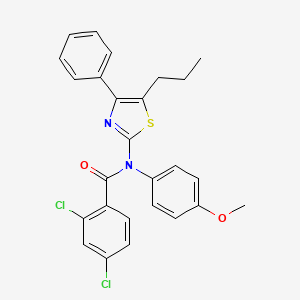![molecular formula C10H6N6O6 B4926146 (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
作用機序
The exact mechanism of action of (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects by inducing oxidative stress and apoptosis in the target cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] exhibits low toxicity towards mammalian cells. However, it has been found to induce cytotoxicity in cancer cells. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity against a range of microorganisms. It has also been found to exhibit anti-inflammatory activity in animal models.
実験室実験の利点と制限
One of the main advantages of using (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] in lab experiments is its ease of synthesis and high yield. Furthermore, this compound exhibits a range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]. One potential area of research is the development of new derivatives of this compound with improved solubility and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential use in the treatment of various diseases. Finally, the use of this compound as a building block for the synthesis of other heterocyclic compounds should be explored further.
合成法
The synthesis of (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] involves the reaction of 4-methyl-3-nitro-1,2,5-oxadiazole with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 4-methyl-3-nitro-1,2,5-oxadiazole-2-oxide. The final product is obtained by treating the intermediate product with acetic anhydride. This synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone] has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been studied for its potential use as a building block for the synthesis of other heterocyclic compounds.
特性
IUPAC Name |
[4-(4-methyl-1,2,5-oxadiazole-3-carbonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methyl-1,2,5-oxadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O6/c1-3-5(13-20-11-3)9(17)7-8(16(19)22-15-7)10(18)6-4(2)12-21-14-6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLHBKAPFSXNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)C2=NO[N+](=C2C(=O)C3=NON=C3C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(4-methyl-3-furazanoyl)furoxan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)


![2-[bis(4-chlorophenyl)phosphoryl]butanoic acid](/img/structure/B4926094.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)



![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)
